molecular formula C17H31N3O3S B5643192 N-[(3R,4S)-4-cyclopropyl-1-(4-piperidin-1-ylbutanoyl)pyrrolidin-3-yl]methanesulfonamide

N-[(3R,4S)-4-cyclopropyl-1-(4-piperidin-1-ylbutanoyl)pyrrolidin-3-yl]methanesulfonamide

Cat. No.: B5643192
M. Wt: 357.5 g/mol
InChI Key: FBUOOUHNHIREAH-CVEARBPZSA-N
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Description

N-[(3R,4S)-4-cyclopropyl-1-(4-piperidin-1-ylbutanoyl)pyrrolidin-3-yl]methanesulfonamide is a complex organic compound featuring a pyrrolidine ring, a piperidine ring, and a methanesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-cyclopropyl-1-(4-piperidin-1-ylbutanoyl)pyrrolidin-3-yl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides under basic conditions.

    Attachment of the Piperidine Ring: This is typically done through nucleophilic substitution reactions.

    Addition of the Methanesulfonamide Group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-4-cyclopropyl-1-(4-piperidin-1-ylbutanoyl)pyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N-[(3R,4S)-4-cyclopropyl-1-(4-piperidin-1-ylbutanoyl)pyrrolidin-3-yl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-cyclopropyl-1-(4-piperidin-1-ylbutanoyl)pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.

    Piperidine Derivatives: Compounds with piperidine rings, such as piperidine-4-carboxamide.

    Methanesulfonamide Derivatives: Compounds with methanesulfonamide groups, such as methanesulfonamide itself.

Uniqueness

N-[(3R,4S)-4-cyclopropyl-1-(4-piperidin-1-ylbutanoyl)pyrrolidin-3-yl]methanesulfonamide is unique due to its specific combination of functional groups and stereochemistry

Properties

IUPAC Name

N-[(3R,4S)-4-cyclopropyl-1-(4-piperidin-1-ylbutanoyl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O3S/c1-24(22,23)18-16-13-20(12-15(16)14-7-8-14)17(21)6-5-11-19-9-3-2-4-10-19/h14-16,18H,2-13H2,1H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUOOUHNHIREAH-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CN(CC1C2CC2)C(=O)CCCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@H]1CN(C[C@@H]1C2CC2)C(=O)CCCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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